1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol
Description
Properties
Molecular Formula |
C9H8ClF3O |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
XKXPPDWJWJYSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methylphenyl derivatives with trifluoroacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol exhibits potential anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated the compound against various cancer cell lines, revealing promising results.
- Case Study : In vitro assays showed that the compound inhibited cell growth in multiple human tumor cell lines. The mean GI50 (concentration causing 50% growth inhibition) was reported at approximately 15.72 μM, indicating significant cytotoxicity against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, with potential applications in developing new antimicrobial agents.
- Data Table : Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |
| Escherichia coli | 0.30 - 0.35 μg/mL | Effective against biofilm |
Fluorinated Compounds in Materials
The trifluoroethanol moiety in the compound enhances its utility in materials science, particularly in the synthesis of fluorinated polymers and coatings. These materials are known for their chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, differing in substituent patterns, halogens, or fluorine count. Key comparisons are outlined below:
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
- Molecular Formula : C₈H₆ClF₃O
- MW : 216.58 g/mol
- CAS : 446-66-2
- Key Differences: Lacks the methyl group at the 4-position of the phenyl ring.
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156)
- Molecular Formula : C₉H₈ClF₃O
- MW : 230.61 g/mol
- Key Differences : A positional isomer with chlorine at the 4-position and methyl at the 3-position of the phenyl ring. This substitution pattern may alter steric effects and electronic distribution, influencing reactivity in coupling reactions .
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol
- Molecular Formula : C₉H₉ClF₂O
- MW : 206.62 g/mol
- CAS : 2228302-39-2
- Key Differences: Contains two fluorine atoms instead of three, reducing electron-withdrawing effects and acidity (higher pKa than trifluoroethanol).
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- Molecular Formula : C₈H₅BrClF₃O
- MW : 295.48 g/mol
- Key Differences : Substitutes bromine for the methyl group, increasing molecular weight and polarizability. Bromine’s larger atomic radius may enhance halogen-bonding interactions in biological targets .
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
- Molecular Formula : C₉H₈ClF₃O
- MW : 230.61 g/mol
- CAS : 1568044-40-5
- Key Differences : Features a trifluoromethyl group instead of chloro-methyl substitution. The CF₃ group is strongly electron-withdrawing, further lowering the pKa of the hydroxyl group and enhancing metabolic stability .
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
- Molecular Formula : C₆H₄BrF₃OS
- MW : 259.06 g/mol
- CAS : 1270310-22-9
- Key Differences: Replaces the benzene ring with a thiophene heterocycle.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 1824052-34-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.
- Molecular Formula : C10H10ClF3O
- Molecular Weight : 236.64 g/mol
- Structure : The compound features a chloro-substituted aromatic ring and a trifluoroethanol moiety which may influence its biological interactions.
Cytotoxicity and Antitumor Activity
Research has demonstrated that compounds with similar structures can possess cytotoxic effects against various cancer cell lines. For instance, beta-aminovinyl ketones have been noted for their antitumor properties in several studies. The trifluoromethyl group in this compound may enhance its potency by increasing lipophilicity and bioavailability .
Toxicological Data
Understanding the toxicity profile of this compound is crucial. Toxicological assessments often involve evaluating the compound's effects on various organ systems through animal models. For example:
- Acute Toxicity : Studies on structurally related compounds indicate potential risks for liver and kidney damage at high doses.
- Chronic Exposure : Long-term exposure studies are necessary to determine any cumulative toxic effects.
Case Studies
-
Case Study on Structural Analogs :
- A study on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The observed Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation followed by reduction. For example, starting with 2-chloro-4-methylacetophenone derivatives (e.g., 1-(2-Chloro-4-methylphenyl)ethan-1-one, as seen in ), trifluoromethylation can be achieved using trifluoroethylating agents like (CF₃)₂Hg under catalytic conditions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (60–80°C). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Monitoring via TLC and GC-MS ensures intermediate stability and product purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons (2-Cl, 4-CH₃ substituents) appear as doublets (δ 7.2–7.5 ppm). The hydroxyl proton (OH) may show broad resonance at δ 2.5–3.5 ppm, suppressed by deuteration. The CF₃ group is silent in ¹H NMR but visible in ¹⁹F NMR (δ -70 to -80 ppm) .
- IR Spectroscopy : Strong O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C-Cl (550–850 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 242.6 (C₉H₈ClF₃O⁺) with fragments at m/z 177 (loss of CF₃) and 139 (aromatic ring cleavage) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the trifluoroethyl group under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the CF₃ group. The electron-withdrawing nature of CF₃ increases the acidity of the hydroxyl proton (predicted pKa ~10–12). Solvation models (e.g., PCM) simulate protonation states in aqueous vs. organic phases. Molecular dynamics (MD) simulations further predict conformational stability in polar solvents. Compare with experimental potentiometric titrations to validate computational results .
Q. What strategies resolve contradictory data on stereochemical outcomes in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Contradictions in stereoselectivity often arise from competing SN1/SN2 mechanisms. To address this:
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish activation energies for racemization (SN1) vs. inversion (SN2).
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to quantify enantiomeric excess.
- X-ray Crystallography : Resolve absolute configuration using SHELXL () for single crystals. For example, a study on similar triazole derivatives () confirmed stereochemistry via SHELX-refined structures .
Q. How can impurity profiles be systematically analyzed during large-scale synthesis?
- Methodological Answer :
- LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts or oxidation products) with high-resolution mass accuracy (<5 ppm).
- NMR Relaxation Editing : Suppress major component signals to detect low-abundance impurities (e.g., 1-(4-methylphenyl)ethanol derivatives, as in ).
- Process Analytical Technology (PAT) : In-line FTIR monitors real-time reaction progress to minimize side reactions. Compare with impurity databases (e.g., ECHA, ) for regulatory compliance .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How to reconcile differences between polar vs. nonpolar solvent systems?
- Methodological Answer : Conflicting solubility values (e.g., high in DMSO vs. low in hexane) may stem from varying experimental conditions. Standardize measurements via:
- Shake-Flask Method : Saturate solvent systems (e.g., water/octanol) at 25°C, followed by UV-Vis quantification.
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict miscibility. For instance, the compound’s δP (~8.5 MPa¹/²) aligns with acetone but not hexane .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 85–87°C (DSC) | |
| LogP (Octanol-Water) | 2.8 (±0.3) | |
| Crystal System | Monoclinic, P2₁/c | |
| Thermal Stability | Decomposes >200°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
